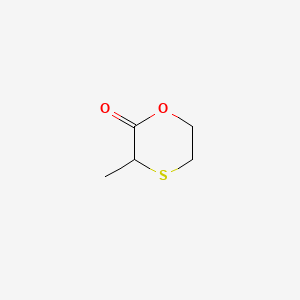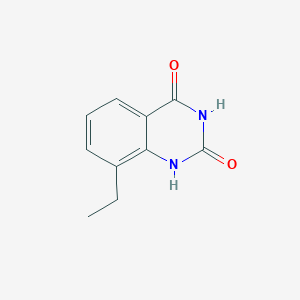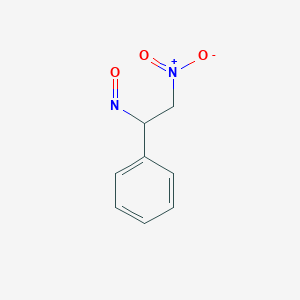
(2-Nitro-1-nitrosoethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Nitro-1-nitrosoethyl)benzene is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of both nitro and nitroso functional groups attached to an ethyl chain, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-1-nitrosoethyl)benzene typically involves the nitration and nitrosation of ethylbenzene derivatives. One common method is the reaction of ethylbenzene with a mixture of nitric acid and sulfuric acid to introduce the nitro group. Subsequently, the nitroso group can be introduced through the reaction with nitrous acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration and nitrosation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of the intermediates and the potential for hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions
(2-Nitro-1-nitrosoethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can be oxidized to form different oxidation states of nitrogen-containing functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens in the presence of a Lewis acid like aluminum chloride.
Major Products
Reduction: (2-Amino-1-nitrosoethyl)benzene.
Oxidation: Various nitrogen oxides and related compounds.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
(2-Nitro-1-nitrosoethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Nitro-1-nitrosoethyl)benzene involves its interaction with various molecular targets. The nitro and nitroso groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress or modifying biomolecules such as proteins and DNA .
Comparación Con Compuestos Similares
Similar Compounds
Nitrobenzene: Contains a nitro group attached directly to the benzene ring.
Nitrosobenzene: Contains a nitroso group attached directly to the benzene ring.
(2-Nitroethyl)benzene: Contains a nitro group attached to an ethyl chain connected to the benzene ring.
(2-Nitrosoethyl)benzene: Contains a nitroso group attached to an ethyl chain connected to the benzene ring.
Uniqueness
(2-Nitro-1-nitrosoethyl)benzene is unique due to the presence of both nitro and nitroso groups on the same molecule.
Propiedades
Número CAS |
3532-83-0 |
|---|---|
Fórmula molecular |
C8H8N2O3 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2-nitro-1-nitrosoethyl)benzene |
InChI |
InChI=1S/C8H8N2O3/c11-9-8(6-10(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clave InChI |
HJVGFXVHUWSXNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C[N+](=O)[O-])N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)
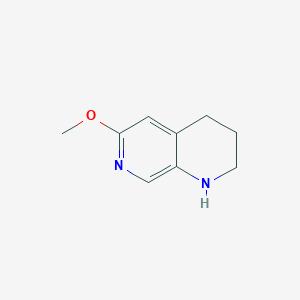

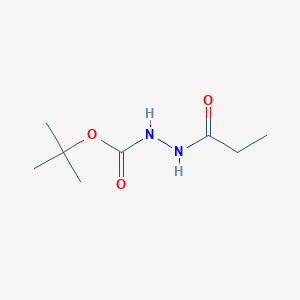



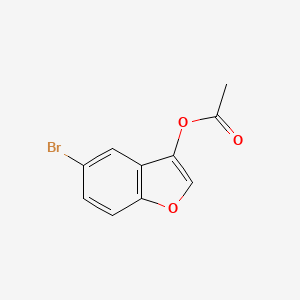
![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
![Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B13983952.png)
![benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B13983957.png)

